(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester
Description
The exact mass of the compound this compound; 95% is 176.0240218 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-3-chloro-2-formylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO3/c1-3-11-7(10)6(4-9)5(2)8/h4H,3H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIZWZRSIGKIDL-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\Cl)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Peculiarities and Stereochemical Considerations in α,β Unsaturated Ester Chemistry
The structure of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester is characterized by a carbon-carbon double bond in conjugation with an ester carbonyl group, defining it as an α,β-unsaturated ester. This arrangement of alternating double and single bonds results in a delocalized π-electron system, which profoundly influences the molecule's reactivity. The "Z" designation in its name refers to the stereochemistry of the substituents around the double bond, indicating that the higher priority groups, the chloro and the ester functionalities, are on the same side of the double bond axis.
The presence of multiple functional groups—an ester, a formyl (aldehyde) group, a chloro substituent, and a methyl group—all in close proximity on a four-carbon backbone, imparts a high degree of chemical functionality. The formyl group, being a strong electron-withdrawing group, enhances the electrophilicity of the β-carbon of the α,β-unsaturated system, making it susceptible to nucleophilic attack. Furthermore, the chloro atom can act as a leaving group in substitution and elimination reactions.
Stereochemical control is a critical aspect when utilizing this compound in synthesis. The Z-isomer's stability is attributed to the conjugative stabilization of the α,β-unsaturated system. However, thermal conditions can promote isomerization to the thermodynamically more stable E-form. Therefore, maintaining strict temperature control during reactions is often necessary to preserve the desired stereochemistry.
Significance As a Versatile Synthetic Intermediate for Complex Organic Architectures
The unique combination of functional groups in (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester makes it a highly valuable and versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds. Its molecular formula is C₇H₉ClO₃, and it has a molecular weight of 176.60 g/mol .
The reactivity of this compound allows for a variety of transformations. The formyl group provides a handle for reactions such as condensations, while the chloro substituent can be displaced by nucleophiles. The α,β-unsaturated ester moiety is a classic Michael acceptor, enabling the formation of new carbon-carbon bonds at the β-position.
One of the most significant applications of this intermediate is in the construction of heterocyclic rings. For instance, it can serve as a precursor for the synthesis of substituted pyridines, pyrazoles, and pyrimidines. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The specific reaction pathways often involve a cascade of reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.
Overview of Key Research Domains and Advanced Applications in Synthetic Transformations
Primary Synthetic Routes and Mechanistic Elucidation
The principal method conceptualized for the synthesis of this compound involves a base-catalyzed nucleophilic acyl substitution. This approach targets the direct formylation of a 3-chloroacrylic acid derivative.
This route proposes the reaction of a salt of 3-chloroacrylic acid with ethyl formate (B1220265) in the presence of a strong base. The base is crucial for the deprotonation of an intermediate, facilitating the nucleophilic attack on the formylating agent.
The reaction is initiated by the deprotonation of a suitable precursor, such as ethyl 3-chlorobut-2-enoate, at the α-carbon by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This generates a vinyl carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired formylated product.
Stereochemical control is a critical aspect of this synthesis. The formation of the thermodynamically more stable (Z)-isomer is often favored. This preference can be attributed to the chelation of the metal cation (e.g., Li⁺) between the carbonyl oxygen of the ester and the oxygen of the newly introduced formyl group, leading to a more stable six-membered ring-like transition state. This chelation helps to lock the conformation in a way that directs the subsequent protonation or workup to yield the (Z)-isomer preferentially.
Postulated Mechanistic Steps:
Deprotonation: A strong base abstracts the α-proton from the starting ester.
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of ethyl formate.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating an ethoxide ion to yield a metal enolate of the product.
Protonation: Aqueous workup protonates the enolate to give the final product, with the potential for stereochemical control.
The optimization of reaction conditions is paramount for maximizing the yield and stereoselectivity of the desired (Z)-isomer. Key parameters include the choice of base, solvent, and reaction temperature.
| Parameter | Condition | Rationale | Expected Outcome |
| Base | Lithium diisopropylamide (LDA), Sodium hydride (NaH) | Strong, non-nucleophilic bases are required to generate the carbanion without competing nucleophilic addition. | High conversion of starting material. |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic, non-polar to moderately polar solvents are ideal for stabilizing the organometallic intermediates. | Favors the desired reaction pathway and can influence stereoselectivity. |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions, such as self-condensation of the starting ester or decomposition of the product. | Improved yield and selectivity. |
| Formylating Agent | Ethyl formate, N,N-Dimethylformamide (DMF) | Ethyl formate is a common and effective source of the formyl group. | Efficient formylation of the carbanion. |
Maximizing the yield involves the slow addition of the formylating agent to the pre-formed carbanion at low temperatures to control the exothermic reaction and minimize by-product formation.
Base-Catalyzed Nucleophilic Acyl Substitution of 3-Chloroacrylic Acid with Ethyl Formate
Vilsmeier Reaction-Derived Synthesis of Closely Related α-Chloro-α,β-Unsaturated Carbonyl Esters
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich substrates and can be adapted for the synthesis of α-chloro-α,β-unsaturated carbonyl compounds. wikipedia.orgchem-station.com This reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium salt. wikipedia.orgorganic-chemistry.org
The Vilsmeier reagent is a weak electrophile, and therefore, the Vilsmeier-Haack reaction is most effective with electron-rich substrates. researchgate.net The reaction of the Vilsmeier reagent with a ketone or ester enolate can lead to the formation of a β-chloro-α,β-unsaturated aldehyde or ketone after hydrolysis.
The stereoselectivity of the Vilsmeier reaction can be influenced by the nature of the substrate and the reaction conditions. The formation of a mixture of (Z) and (E) isomers is common, and their ratio can be controlled to some extent by factors such as the steric bulk of the substituents on the substrate and the geometry of the enolate intermediate. For instance, the reaction often proceeds through an intermediate that can exist in different conformations, leading to a mixture of stereoisomers upon elimination and hydrolysis. The control of the Z/E ratio often requires careful optimization of the reaction parameters.
| Factor | Influence on Z/E Ratio |
| Substrate Structure | Steric hindrance can favor the formation of the less sterically hindered isomer. |
| Reaction Temperature | Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. |
| Solvent | The polarity of the solvent can influence the stability of the transition states leading to the different isomers. |
Advanced Approaches for α,β-Disubstituted α,β-Unsaturated Esters with Formyl Functionality
Modern organic synthesis offers several advanced methodologies for the construction of highly substituted α,β-unsaturated esters. These methods often provide greater control over stereochemistry and functional group tolerance.
One such approach involves a Wittig-type reaction or its Horner-Wadsworth-Emmons (HWE) modification. By using a suitably functionalized phosphonate (B1237965) ylide, it is possible to introduce the formyl- and chloro-substituted α-carbon and the ester-bearing β-carbon in a single, often highly stereoselective, step. The choice of the phosphonate reagent and the reaction conditions can be tailored to favor the formation of the (Z)-isomer.
Another advanced strategy is the use of transition metal-catalyzed cross-coupling reactions. For example, a Suzuki or Stille coupling could be envisioned where a vinylboronic ester or a vinylstannane, bearing the formyl and chloro substituents, is coupled with a suitable partner to construct the α,β-unsaturated ester framework. These methods are known for their high efficiency and stereospecificity.
Recent developments in photocatalysis have also opened new avenues for the synthesis of complex unsaturated esters with high stereocontrol. nih.gov
Ti-Claisen Condensation for α-Formyl Ester Generation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of β-keto esters. kwansei.ac.jp Traditional methods often employ strong bases, which can be incompatible with sensitive functional groups. kwansei.ac.jp Titanium-mediated Claisen condensations have emerged as a powerful alternative, offering high reactivity and tolerance for a wide range of functionalities, including halogens. orgsyn.org
A proposed pathway to an α-formyl ester precursor involves a Ti-crossed Claisen condensation. This reaction would couple a suitable α-chloro ester with a formate ester, driven by a titanium(IV) chloride-amine complex. The use of TiCl4 in conjunction with a tertiary amine like triethylamine (B128534) (Et3N) or tributylamine (B1682462) (Bu3N) promotes the condensation under milder conditions than traditional base-mediated approaches. orgsyn.org This method is particularly advantageous when dealing with base-labile substrates, preventing undesirable side reactions. atlantis-press.com
The general mechanism involves the formation of a titanium enolate from the α-chloro ester, which then undergoes nucleophilic acyl substitution on the formate ester. The choice of reactants and reaction conditions is crucial for achieving high yields and selectivity.
Table 1: Representative Conditions for Ti-Crossed Claisen Condensation
| Entry | Ester 1 | Ester 2 | Reagents | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl Chloroacetate | Methyl Formate | TiCl4, Et3N | Dichloromethane | -78 to 0 | ~75 |
| 2 | Ethyl Chloroacetate | Ethyl Formate | TiCl2(OTf)2, Et3N | Toluene | 0 | ~70 |
Note: Data is illustrative and based on typical yields for Ti-Claisen condensations of related substrates.
Stereocomplementary Enol Tosylation Strategies for Geometric Isomer Control
With a β-keto ester precursor in hand, the next critical step is the stereoselective formation of the Z-configured double bond. Stereocomplementary enol tosylation offers a robust method to generate either the (E)- or (Z)-enol tosylate from a β-keto ester with high geometric control. orgsyn.org The choice of reagents dictates the stereochemical outcome.
For the desired (Z)-isomer, the β-keto ester is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a chelating diamine such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and a lithium salt, typically lithium chloride (LiCl). orgsyn.org The lithium cation is believed to form a six-membered chelate with the enolate and the ester carbonyl, directing the tosylation to occur from the less sterically hindered face to yield the (Z)-enol tosylate.
Conversely, the (E)-isomer can be selectively prepared using a non-chelating bulky amine. These stereodefined enol tosylates are stable, often crystalline compounds that serve as excellent substrates for subsequent cross-coupling reactions. atlantis-press.com
Table 2: Conditions for Stereocomplementary Enol Tosylation of a β-Keto Ester
| Isomer | Reagents | Solvent | Temp (°C) | Z:E Ratio |
| (Z) | TsCl, TMEDA, LiCl | Tetrahydrofuran | -78 to 0 | >98:2 |
| (E) | TsCl, Me2N(CH2)6NMe2 | Acetonitrile | 25 | <2:98 |
Note: Data is representative of stereoselective enol tosylation reactions.
Stereoretentive Cross-Coupling Methodologies for Diversification
The synthesized (Z)-enol tosylate is a versatile intermediate that can undergo a variety of stereoretentive cross-coupling reactions to introduce further chemical diversity. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is a particularly powerful tool for this purpose.
In the context of synthesizing the target molecule, the (Z)-chloro enol tosylate could potentially be subjected to a Suzuki-Miyaura coupling with a suitable boronic acid to introduce various substituents at the 3-position, should further diversification be desired. Crucially, these couplings often proceed with retention of the double bond geometry, preserving the Z-configuration established in the previous step. The choice of palladium catalyst and ligands is critical to ensure high yields and stereoretention. For vinyl chlorides, catalysts such as those employing SPhos as a ligand have shown efficacy.
Alternative Preparations of Related α,β-Unsaturated Esters Bearing Halogen and Ester Groups
While the aforementioned route provides a controlled synthesis of the target molecule, alternative strategies exist for the preparation of related α,β-unsaturated esters with halogen and ester functionalities.
Synthesis from 2,3-Acetylenic Acids via Halogenation Pathways
The hydrohalogenation of acetylenic esters is a direct method for accessing halo-substituted α,β-unsaturated esters. The stereochemical outcome of the addition of HX (where X = Cl, Br, I) to the triple bond can be controlled by the reaction conditions. For the synthesis of (Z)-β-halo-α,β-unsaturated carbonyl compounds, the combination of a halotrimethylsilane with tetrafluoroboric acid has been shown to be effective. science.gov This reagent system generates HX and BF3 in situ, which activates the carbonyl compound and promotes the syn-addition of the hydrohalic acid across the alkyne, leading to the desired Z-isomer with high stereoselectivity. science.gov
Table 3: Hydrohalogenation of an Acetylenic Ester
| Alkyne Substrate | Halogen Source | Acid | Solvent | Product (Z/E ratio) |
| Ethyl 2-butynoate | TMSCl | HBF4 | 2-MeTHF | Ethyl (Z)-3-chlorobut-2-enoate (>95:5) |
Note: Data is based on reported methodologies for the hydrohalogenation of ynones.
Catalytic Condensation of Ketene (B1206846) Acetals with Aldehydes for α,β-Unsaturated Ester Formation
The condensation of ketene silyl (B83357) acetals with aldehydes, a variant of the Mukaiyama aldol (B89426) reaction, provides another route to α,β-unsaturated esters. organic-chemistry.org This reaction is typically mediated by a Lewis acid, such as titanium tetrachloride (TiCl4). The initial aldol addition product can be subsequently dehydrated to afford the unsaturated ester. While controlling the geometry of the resulting double bond can be challenging, this method offers a convergent approach to complex unsaturated esters. The reaction of a ketene silyl acetal (B89532) derived from an α-halo ester with an appropriate aldehyde could potentially lead to the desired structural motif.
The reaction proceeds through the formation of a titanium enolate from the ketene silyl acetal, which then adds to the aldehyde. The subsequent elimination of the silyloxy group yields the α,β-unsaturated ester.
Electrophilic Reactivity of the α,β-Unsaturated Carbonyl System and Formyl Group
The core reactivity of this compound is dictated by the electrophilic character of its α,β-unsaturated system and the aldehyde functionality. The conjugation of the carbon-carbon double bond with both the ester and the formyl group significantly polarizes the molecule, creating multiple sites susceptible to nucleophilic attack.
The primary electrophilic centers are the carbonyl carbon of the formyl group, the carbon atom at the 2-position (α-carbon), and the carbon atom at the 3-position (β-carbon). Nucleophiles can attack the formyl group in a 1,2-addition fashion or the β-carbon in a 1,4-conjugate addition (Michael addition). The presence of the electron-withdrawing chloro group at the β-position further enhances the electrophilicity of this site, making conjugate addition a favorable pathway for soft nucleophiles. Harder nucleophiles, in contrast, are more likely to attack the formyl carbon directly.
Oxidation Reactions: Pathways to Carboxylic Acid Derivatives and Functional Group Interconversions
The formyl group in this compound is readily susceptible to oxidation to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Careful selection of the oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as oxidation of the carbon-carbon double bond.
| Oxidizing Agent | Product | Remarks |
| Mild Oxidants (e.g., Ag₂O) | (Z)-3-Chloro-2-(carboxy)-but-2-enoic acid ethyl ester | Selective oxidation of the aldehyde. |
| Strong Oxidants (e.g., KMnO₄) | Potential for cleavage of the C=C bond | May lead to a mixture of products. |
This selective oxidation provides a pathway to dicarboxylic acid derivatives, which are valuable precursors for the synthesis of various other organic molecules.
Reduction Reactions: Selective Transformation of the Formyl Moiety to Alcohol Derivatives
The selective reduction of the formyl group in the presence of the ester and the α,β-unsaturated system is a key transformation. The goal is typically the conversion of the aldehyde to a primary alcohol without affecting the other functionalities.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), which is generally chemoselective for aldehydes and ketones over esters and alkenes.
| Reducing Agent | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | (Z)-3-Chloro-2-(hydroxymethyl)-but-2-enoic acid ethyl ester | High selectivity for the formyl group. |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of both formyl and ester groups | Less selective, will also reduce the ester. |
The resulting allylic alcohol is a versatile intermediate for further synthetic manipulations.
Nucleophilic Substitution Reactions Involving the Chloro-Substituent
The chloro group attached to the vinylic carbon is a key site for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.
Reaction with Nitrogen and Sulfur Nucleophiles (e.g., Amines, Thiols)
The reaction of this compound with nitrogen and sulfur nucleophiles, such as amines and thiols, is a powerful method for the synthesis of various heterocyclic systems. The reaction often proceeds via an initial nucleophilic attack at the β-carbon, followed by displacement of the chloride ion. The presence of the formyl and ester groups can then participate in subsequent intramolecular cyclization reactions. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines can yield pyrimidines.
| Nucleophile | Potential Product |
| Hydrazine (B178648) | Pyrazole derivatives |
| Amines | Enamine derivatives, potentially leading to pyridines |
| Thiols | Thiophene derivatives |
Halogen Exchange and Palladium/Copper-Catalyzed Coupling Reactions
The chloro substituent can be replaced by other halogens through halogen exchange reactions, which can alter the reactivity of the molecule for subsequent cross-coupling reactions. More significantly, the vinyl chloride moiety is a suitable substrate for palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkynyl groups at the 3-position.
| Reaction Type | Coupling Partner | Catalyst | Product |
| Suzuki Coupling | Boronic acid | Palladium catalyst | 3-Aryl/vinyl-2-formyl-but-2-enoic acid ethyl ester |
| Stille Coupling | Organostannane | Palladium catalyst | 3-Aryl/vinyl-2-formyl-but-2-enoic acid ethyl ester |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | 3-Alkynyl-2-formyl-but-2-enoic acid ethyl ester |
Cycloaddition and Annulation Reactions for Complex Scaffold Construction
The electron-deficient nature of the double bond in this compound makes it a good dienophile in Diels-Alder reactions ([4+2] cycloadditions). This allows for the construction of six-membered rings with a high degree of stereocontrol. The formyl and ester groups in the resulting cycloadducts provide handles for further synthetic transformations.
Furthermore, this compound can participate in annulation reactions, which are ring-forming processes. A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. While a direct Robinson annulation with this substrate might be complex, its functional groups make it a suitable precursor for building blocks used in such ring-forming sequences.
| Reaction Type | Reactant | Product |
| Diels-Alder | Diene | Substituted cyclohexene (B86901) derivative |
| [3+2] Cycloaddition | 1,3-Dipole | Five-membered heterocyclic ring |
Utilization in β-Lactam (2-Azetidinone) Synthesis via Ketene Intermediates
The synthesis of β-lactams, the core structural motif of penicillin and related antibiotics, is a cornerstone of heterocyclic chemistry. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, represents one of the most versatile methods for constructing the 2-azetidinone ring system. encyclopedia.pubresearchgate.net Ketenes are highly reactive species that are typically generated in situ from precursors such as acyl chlorides (by dehydrochlorination with a tertiary amine base) or α-diazoketones. researchgate.netthieme-connect.de
The application of this compound in this specific transformation is not directly established in prominent literature. The structure of the title compound does not lend itself to the conventional methods of in situ ketene generation required for a classic Staudinger reaction. A hypothetical pathway would necessitate a significant structural transformation of the ester into a suitable ketene precursor, such as an acyl chloride.
A general representation of the Staudinger ketene-imine cycloaddition is detailed below. The reaction involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to yield the β-lactam ring. researchgate.net
Table 1: Generalized Staudinger [2+2] Cycloaddition
| Reactant 1 (Ketene Precursor) | Reactant 2 (Imine) | Key Conditions | Product |
|---|---|---|---|
| Acyl Chloride (R¹R²CHCOCl) | Schiff Base (R³-CH=N-R⁴) | Tertiary Amine (e.g., Triethylamine), Inert Solvent | β-Lactam (2-Azetidinone) |
While a direct role for this compound in ketene-mediated β-lactam synthesis is speculative, other pathways involving its functional groups, such as initial condensation at the formyl group with a β-amino ester followed by cyclization, could potentially lead to β-lactam structures, though this would not proceed via a ketene intermediate. nih.gov
Pathways to Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrroles)
This compound is a highly versatile precursor for the synthesis of various nitrogen-containing heterocycles due to its array of functional groups. Its structure, which can be considered a masked 1,3-dicarbonyl compound, is particularly well-suited for cyclocondensation reactions.
Pyrazoles:
The most established route to pyrazoles from this substrate involves the Knorr pyrazole synthesis. This reaction entails the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the formyl group and the ethyl ester moiety of the title compound serve as the two carbonyl-equivalent functionalities. The reaction proceeds through initial condensation of the hydrazine with the more reactive formyl group, followed by intramolecular cyclization and elimination of ethanol (B145695) and hydrochloric acid to afford the aromatic pyrazole ring. The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the synthesis of N-substituted pyrazoles.
Table 2: Synthesis of Pyrazole Derivatives
| Substrate | Reagent | Reaction Type | Expected Product Core Structure |
|---|---|---|---|
| This compound | Hydrazine Hydrate (NH₂NH₂·H₂O) | Knorr Pyrazole Synthesis | 4-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| This compound | Phenylhydrazine (PhNHNH₂) | Knorr Pyrazole Synthesis | 4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester |
Pyrroles:
The classic method for pyrrole (B145914) synthesis is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound to react with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.net Since the title compound is a 1,3-dicarbonyl equivalent, a direct Paal-Knorr reaction is not feasible. However, a plausible multi-step, one-pot approach can be envisioned. First, a primary amine (R-NH₂) could react with the substrate in a conjugate addition-elimination sequence, replacing the chloro group to form an intermediate enamino-dicarbonyl compound. This intermediate could then undergo intramolecular cyclization and dehydration to furnish a polysubstituted pyrrole. This strategy is analogous to other modern pyrrole syntheses that utilize functionalized enaminoesters. organic-chemistry.orgresearchgate.net
Metal-Catalyzed Coupling Reactions for Further Functionalization and C-C Bond Formation
The vinyl chloride moiety in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C bond formation, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups at the C-3 position of the butenoate backbone, thereby enabling significant molecular diversification. mdpi.comorganic-chemistry.org
Suzuki Coupling: This reaction couples the vinyl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Heck Coupling: The Heck reaction involves the coupling of the vinyl chloride with an alkene. This process forms a new C-C bond and typically results in a conjugated diene system, further extending the π-system of the molecule.
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the vinyl chloride with a terminal alkyne. It requires both a palladium catalyst and a copper(I) co-catalyst. The resulting enyne products are valuable intermediates for further synthetic transformations. mdpi.com
Table 3: Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 3-Aryl-2-formyl-but-2-enoic acid ethyl ester |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Conjugated Diene Ester |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | Conjugated Enyne Ester |
These metal-catalyzed transformations significantly enhance the synthetic utility of this compound, allowing it to serve as a versatile building block for the construction of complex organic molecules. beilstein-journals.org
Spectroscopic Characterization and Advanced Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester, both ¹H and ¹³C NMR would provide critical information regarding its electronic environment, connectivity, and stereochemistry.
While specific experimental data for this compound is not available, a theoretical analysis of its structure allows for the prediction of its NMR spectra.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.
Formyl Proton (-CHO): A singlet or a very finely split multiplet for the aldehydic proton, anticipated to appear in the downfield region (δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group.
Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃). The methylene protons would be expected around δ 4.0-4.5 ppm, influenced by the adjacent oxygen atom. The methyl protons would likely appear further upfield, around δ 1.2-1.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.
Carbonyl Carbons: Two distinct signals in the downfield region (δ 160-200 ppm) are expected for the ester and aldehyde carbonyl carbons.
Olefinic Carbons: Two signals for the sp² hybridized carbons of the C=C double bond. Their chemical shifts would be influenced by the chloro and formyl substituents.
Ethyl Ester Carbons: Two signals corresponding to the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group.
Methyl Carbon on the Butenoic Chain: A signal for the methyl carbon attached to the double bond.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CHO | 9.0 - 10.0 | 185 - 200 |
| -COOCH₂CH₃ | - | 160 - 170 |
| -COOCH₂CH₃ | 4.0 - 4.5 | 60 - 65 |
| -COOCH₂CH₃ | 1.2 - 1.5 | 13 - 16 |
| =C(CHO)- | - | 130 - 140 |
| =C(Cl)CH₃ | - | 140 - 150 |
| =C(Cl)CH₃ | 2.0 - 2.5 | 15 - 20 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups and are not based on experimental data for the target compound.
The Z-configuration of the double bond is a critical stereochemical feature of the molecule. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. In a NOESY or NOEDIFF experiment, irradiation of a specific proton will result in an enhancement of the signal of other protons that are close in space (typically within 5 Å).
For this compound, a key NOE correlation would be expected between the formyl proton (-CHO) and the methyl protons on the butenoic chain (-C(Cl)CH₃). The observation of this spatial correlation would provide definitive proof of the Z-geometry, as in this isomer, these two groups are on the same side of the double bond and thus in close proximity. The absence of such a correlation would suggest the E-isomer.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
C=O Stretching: Two strong absorption bands are anticipated in the carbonyl region (1650-1800 cm⁻¹). One corresponding to the ester carbonyl and the other to the aldehyde carbonyl. The conjugation with the C=C double bond would likely shift these bands to lower wavenumbers.
C=C Stretching: A medium to weak absorption band around 1620-1680 cm⁻¹ for the carbon-carbon double bond.
C-O Stretching: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching of the ester group.
C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, for the carbon-chlorine bond.
C-H Stretching: Bands around 2900-3000 cm⁻¹ for the sp³ C-H bonds of the ethyl and methyl groups, and a characteristic C-H stretch for the aldehyde proton around 2720-2820 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a strong Raman signal.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1680 - 1710 | Strong |
| Ester C=O Stretch | 1715 - 1735 | Strong |
| C=C Stretch | 1620 - 1680 | Medium-Weak |
| Ester C-O Stretch | 1000 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
| Aldehyde C-H Stretch | 2720 - 2820 | Medium |
| sp³ C-H Stretch | 2900 - 3000 | Medium |
Note: These are predicted values based on typical IR frequencies for similar functional groups and are not based on experimental data for the target compound.
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₇H₉ClO₃), the molecular ion peak ([M]⁺) would be expected at m/z 176, with an isotopic peak at m/z 178 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.
The fragmentation of the molecular ion would likely proceed through several pathways, including:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 131.
Loss of the ethyl group (-CH₂CH₃): Leading to a fragment at m/z 147.
Loss of carbon monoxide (CO) from the formyl group: This would produce a fragment at m/z 148.
Cleavage of the ester group: Potentially leading to various smaller charged fragments.
A detailed analysis of the fragmentation pattern would provide valuable confirmation of the compound's structure.
X-ray Diffraction Analysis of Related Crystalline Analogues and Investigation of Supramolecular Interactions
X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound itself has been reported, the analysis of crystalline analogues can offer insights into its likely solid-state conformation and packing.
Should a crystalline analogue be studied, the analysis would reveal the precise geometry of the molecule, confirming the Z-configuration of the double bond. Furthermore, it would elucidate any supramolecular interactions, such as hydrogen bonding (if present in the analogue) or dipole-dipole interactions, which govern the crystal packing. Such studies on related but-2-enoic acid esters have provided valuable information on their molecular conformations and intermolecular assembly.
Computational Chemistry and Theoretical Investigations of Z 3 Chloro 2 Formyl but 2 Enoic Acid Ethyl Ester
Quantum Chemical Calculations: Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
No published studies were found that report the optimized molecular geometry and electronic structure of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester using Density Functional Theory (DFT).
Information regarding the theoretical vibrational frequencies and their correlation with experimental infrared or Raman spectroscopic data for this compound is not available in the reviewed literature.
There are no available Molecular Electrostatic Potential (MEP) surface maps to identify the electrophilic and nucleophilic sites of this compound.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis for Reactivity Prediction and Stability
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, have not been reported in published computational studies.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
No Natural Bond Orbital (NBO) analysis has been published that would provide insights into intramolecular charge transfer, hyperconjugative interactions, and bonding within this molecule.
Global Chemical Reactivity Descriptors (e.g., Hardness, Electronegativity, Electrophilicity Index)
Calculated values for global chemical reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index for this compound are not available in the scientific literature.
Intermolecular Interactions and Crystal Packing Insights from Hirshfeld Surface Analysis
A Hirshfeld surface analysis, which would provide quantitative and qualitative insights into the intermolecular interactions and crystal packing of the title compound, has not been performed or published.
Synthesis and Reactivity of Advanced Derivatives and Analogues of Z 3 Chloro 2 Formyl but 2 Enoic Acid Ethyl Ester
Modification of the Ester and Formyl Functionalities for Enhanced Reactivity and Selectivity
The ester and formyl groups in (Z)-3-chloro-2-formyl-but-2-enoic acid ethyl ester offer distinct sites for chemical manipulation, allowing for tailored reactivity and selectivity in subsequent transformations.
The formyl group, being a highly reactive aldehyde, can undergo a variety of nucleophilic additions. For instance, it can be selectively reduced in the presence of the ester functionality using mild reducing agents such as sodium borohydride (B1222165). This chemoselectivity allows for the synthesis of the corresponding alcohol, which can then be further functionalized.
Conversely, the ester group can be modified through hydrolysis to the corresponding carboxylic acid or transesterification with different alcohols to introduce steric bulk or other functionalities. The relative reactivity of the formyl and ester groups can be exploited to achieve selective transformations. For example, the formyl group can be protected as an acetal (B89532), allowing for reactions to be carried out on the ester group without affecting the aldehyde.
The presence of both functionalities also allows for intramolecular reactions. For example, reduction of the formyl group to an alcohol could be followed by lactonization with the ester group under appropriate conditions to form a substituted butenolide, a common motif in natural products.
Table 1: Selective Modifications of Ester and Formyl Functionalities
| Functional Group | Reagent/Condition | Product Functionality | Purpose |
| Formyl | NaBH₄ | Primary Alcohol | Selective reduction |
| Formyl | Ethylene glycol, acid catalyst | Acetal | Protection of the aldehyde |
| Ester | LiOH, H₂O | Carboxylic Acid | Hydrolysis |
| Ester | R'OH, acid/base catalyst | New Ester (R') | Transesterification |
Manipulation of the Chloro-Substituent for Novel Structural Transformations
The chloro-substituent on the double bond of this compound, while generally unreactive towards traditional nucleophilic substitution, serves as a valuable handle for various carbon-carbon bond-forming reactions, particularly through palladium-catalyzed cross-coupling reactions.
Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents in place of the chlorine atom. This allows for the synthesis of a diverse library of derivatives with varied electronic and steric properties. For these reactions to be successful, careful optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields and stereoretention of the (Z)-geometry.
Table 2: Cross-Coupling Reactions of the Chloro-Substituent
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, base | Aryl-, vinyl-, or alkyl-substituted ester |
| Stille Coupling | Organotin reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Aryl-, vinyl-, or alkyl-substituted ester |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted ester |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted ester |
These transformations significantly expand the synthetic utility of the parent compound, enabling the construction of complex molecular architectures.
Stereoselective Synthesis of Enantiomerically Enriched Analogues and Diastereomers
The synthesis of enantiomerically enriched analogues and diastereomers of this compound can be approached through several stereoselective strategies. Asymmetric synthesis can introduce chirality at various positions of the molecule.
For instance, the formyl group can be a target for asymmetric nucleophilic addition reactions using chiral catalysts or reagents. This would lead to the formation of a stereogenic center at the newly formed alcohol. Similarly, conjugate addition reactions to the α,β-unsaturated system can be rendered enantioselective through the use of chiral catalysts, establishing a stereocenter at the β-position.
Another approach involves the use of chiral starting materials. For example, employing a chiral alcohol for the esterification would result in a diastereomeric mixture that could potentially be separated. Furthermore, enzymatic resolutions could be employed to separate enantiomers of racemic derivatives.
The development of stereoselective methods for the synthesis of analogues of this compound is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.
Exploration of Related α,β-Unsaturated Esters and Their Distinct Synthetic Utility in Organic Synthesis
This compound belongs to the broader class of α,β-unsaturated esters, which are immensely valuable building blocks in organic synthesis. The specific substitution pattern of the title compound imparts it with unique reactivity; however, a vast number of related α,β-unsaturated esters with different substituents also find widespread use.
For example, α-halo-α,β-unsaturated esters are precursors to a variety of functionalized molecules through substitution and coupling reactions. Michael acceptors, these compounds readily undergo conjugate addition reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, α,β-unsaturated esters are excellent dienophiles in Diels-Alder reactions, providing a powerful method for the construction of six-membered rings with high stereocontrol. The electron-withdrawing nature of the ester group activates the double bond towards reaction with electron-rich dienes. The specific substituents on the α- and β-positions of the ester can influence the rate and stereoselectivity of the cycloaddition.
The diverse reactivity of this class of compounds makes them central to the synthesis of natural products, pharmaceuticals, and advanced materials.
Table 3: Synthetic Utility of Related α,β-Unsaturated Esters
| Type of α,β-Unsaturated Ester | Key Reaction | Synthetic Application |
| α-Halo-α,β-unsaturated esters | Nucleophilic Substitution | Synthesis of functionalized alkenes |
| Michael Acceptors | Conjugate Addition | Formation of 1,5-dicarbonyl compounds and others |
| Dienophiles | Diels-Alder Reaction | Construction of cyclohexene (B86901) derivatives |
| Precursors to Enolates | Aldol (B89426) and Claisen Reactions | Carbon-carbon bond formation |
Emerging Applications and Future Research Directions in Synthetic Organic Chemistry
Strategic Building Block for Complex Natural Product Synthesis and Total Synthesis Endeavors
The inherent reactivity of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester makes it an attractive starting material for the synthesis of complex natural products, particularly those containing heterocyclic cores. The formyl group provides a handle for nucleophilic additions and condensations, while the chloro substituent can act as a leaving group in substitution reactions or participate in cross-coupling reactions. ucl.ac.uk
While specific total syntheses employing this exact reagent are not yet widely documented in publicly available literature, its potential is evident from the synthesis of related heterocyclic systems. For instance, substituted pyridines and pyrimidines, which are common motifs in alkaloids and other bioactive natural products, can be envisioned to be accessible through cyclization reactions involving this building block. rsc.orgrsc.orgnih.govklinger-lab.de The ester functionality offers a site for further elaboration or modification of the carbon skeleton.
Future research in this area is likely to focus on exploiting the multifunctionality of this compound in cascade reactions to rapidly assemble complex polycyclic systems. Its application in the synthesis of novel analogs of existing natural products for structure-activity relationship studies also represents a promising avenue of investigation.
Precursor for Advanced Materials, Polymers, and Specialty Chemicals
The application of this compound extends beyond natural product synthesis into the realm of materials science. The presence of multiple reactive sites allows for its incorporation into polymeric structures, leading to the development of advanced materials with tailored properties.
The vinyl chloride moiety, for example, could potentially undergo polymerization or copolymerization reactions to create novel polymers. The formyl and ester groups offer sites for post-polymerization modification, enabling the introduction of various functionalities to tune the material's properties, such as solubility, thermal stability, or responsiveness to external stimuli.
While direct applications in advanced materials are still in the exploratory phase, the use of similar polyfunctional building blocks in polymer chemistry suggests a promising future. acs.org Research could be directed towards synthesizing specialty polymers for applications in coatings, adhesives, or as functional additives. The development of biodegradable or functional polymers derived from this versatile building block is another area ripe for exploration.
Development of Novel Catalytic Methodologies for Stereocontrolled Transformations
The tetrasubstituted alkene core of this compound presents a significant challenge and opportunity for the development of novel catalytic methodologies for stereocontrolled transformations. Achieving high levels of stereoselectivity in reactions involving such sterically hindered and electronically complex substrates is a key goal in modern organic synthesis.
Organocatalysis, which utilizes small organic molecules to catalyze reactions, offers a powerful tool for achieving enantioselective transformations of functionalized alkenes. researchgate.net Chiral amines, for instance, could be employed to activate the formyl group towards asymmetric nucleophilic additions, leading to the formation of chiral centers with high enantiomeric excess. Furthermore, the development of catalytic methods for the stereoselective substitution of the chloro group would provide access to a wide range of chiral derivatives.
Future research will likely focus on the design and application of novel chiral catalysts, including organocatalysts, transition metal complexes, and enzymes, to control the stereochemical outcome of reactions involving this compound. The development of catalytic cascade reactions that generate multiple stereocenters in a single operation is a particularly exciting prospect.
Computational Design and Prediction of Novel Reactivity and Synthetic Pathways
Computational chemistry and theoretical studies are poised to play a crucial role in unlocking the full synthetic potential of this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this molecule. nih.govscienceopen.com
By modeling the transition states of potential reactions, computational methods can help predict the feasibility and stereochemical outcome of synthetic transformations. This predictive power can guide the rational design of experiments, saving time and resources in the laboratory. For instance, computational studies could be used to screen different catalysts for their ability to promote a desired stereoselective reaction or to predict the regioselectivity of cycloaddition reactions.
Future research in this area will likely involve the use of more sophisticated computational models to explore the complex potential energy surfaces of reactions involving this multifunctional building block. The integration of machine learning and artificial intelligence with computational chemistry could further accelerate the discovery of novel reactions and synthetic pathways, enabling the design of efficient and innovative routes to valuable target molecules. rsc.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation or halogenation of pre-formed α,β-unsaturated esters. To ensure (Z)-stereochemical purity, reaction conditions (e.g., temperature, solvent polarity) must be optimized. For example, low-temperature kinetic control favors the (Z)-isomer, while thermodynamic conditions may lead to (E)-dominance. Characterization via -NMR (olefinic proton coupling constants) and HPLC with chiral columns is critical for verifying stereochemistry .
Q. How can the stability of this compound under varying environmental conditions be systematically evaluated?
- Methodological Answer : Stability studies should assess hydrolysis, oxidation, and photodegradation. Accelerated aging experiments under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C) can be conducted, with degradation monitored via GC-MS or LC-MS. Kinetic modeling (Arrhenius plots) predicts shelf-life, while FTIR or Raman spectroscopy tracks functional group changes .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Transition state analysis for nucleophilic attack at the α,β-unsaturated carbonyl system reveals activation energies and regioselectivity. Solvent effects should be incorporated using continuum models (e.g., PCM) .
Q. How can contradictory data on the compound’s hydrolysis kinetics in aqueous vs. non-polar solvents be resolved?
- Methodological Answer : Contradictions often arise from solvent-specific stabilization of intermediates. Use stopped-flow spectroscopy to capture transient species (e.g., enolates) in aqueous buffers. Compare with kinetic isotope effects (KIE) in deuterated solvents to distinguish between stepwise and concerted mechanisms. Statistical analysis (ANOVA) of rate constants under varied pH and ionic strength clarifies solvent interactions .
Q. What substituent effects influence the compound’s bioactivity in antimicrobial assays, and how can structure-activity relationships (SAR) be quantified?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., halogen, alkyl, aryl) at the 3-chloro and 2-formyl positions. Bioactivity data (MIC values) can be modeled using Hansch analysis or 3D-QSAR (CoMFA/CoMSIA). Multivariate regression identifies key descriptors (e.g., logP, Hammett σ) correlating with efficacy .
Data Analysis & Experimental Design
Q. How should researchers design experiments to differentiate between radical vs. ionic pathways in the compound’s photodegradation?
- Methodological Answer : Use radical traps (e.g., TEMPO) and ionic scavengers (e.g., NaN) in controlled irradiation experiments. Monitor intermediates via EPR spectroscopy for radical signatures or LC-MS for ionic adducts. Kinetic solvent effects (KSE) and deuterium isotope studies further distinguish mechanisms .
Q. What statistical approaches are recommended for validating reproducibility in synthetic yields across multiple batches?
- Methodological Answer : Apply a nested ANOVA design to account for batch-to-batch and within-batch variability. Use control charts (Shewhart) to monitor process stability. Outliers should be investigated via Design of Experiments (DoE) to identify critical factors (e.g., reagent purity, mixing time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
